2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline typically involves the reaction of phenanthroline derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylacetonate anions to form a distorted square-antiprismatic N2O6 environment around a central metal ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phenanthroline-dione derivative, while substitution reactions could introduce various functional groups onto the phenanthroline core .
Scientific Research Applications
2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline has several scientific research applications:
Biology: Its derivatives are studied for potential use in biological imaging and as probes for detecting metal ions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic structure of the metal, leading to unique magnetic and electronic properties. The molecular targets and pathways involved depend on the specific application, such as forming single-molecule magnets or acting as a probe in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog that lacks the dioxolo and phenyl groups.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but a different structure.
1,10-Phenanthroline-5,6-dione: A derivative with additional carbonyl groups that can affect its reactivity and coordination behavior.
Uniqueness
2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is unique due to its specific structural features, which include the dioxolo ring and the phenyl group. These features can enhance its ability to form stable complexes with metals and impart unique magnetic properties, making it valuable for applications in materials science and coordination chemistry .
Properties
Molecular Formula |
C21H16N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C21H16N2O2/c1-21(2)24-19-14-9-6-12-22-17(14)18-15(20(19)25-21)10-11-16(23-18)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
XUXGNQCYRHTJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C3=C(C4=C2C=CC=N4)N=C(C=C3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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